molecular formula C19H16N2O3S B8020042 2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one

2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one

Cat. No.: B8020042
M. Wt: 352.4 g/mol
InChI Key: OJWDWOWXSGOUTD-UHFFFAOYSA-N
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Description

The compound identified as “2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one” is a chemical entity listed in the PubChem database

Chemical Reactions Analysis

2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules.

    Medicine: It could be investigated for its potential therapeutic effects or as a lead compound in drug discovery.

    Industry: The compound might be used in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism by which 2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, ultimately affecting cellular processes. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one can be compared with other similar compounds to highlight its uniqueness. Similar compounds might include those with similar chemical structures or functional groups. For example, compounds with similar pharmacological actions or those used in similar applications can be listed for comparison. The unique properties of this compound, such as its specific reactivity or biological activity, would distinguish it from these similar compounds.

Conclusion

This compound is a compound with significant potential in various scientific fields. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its importance and potential uses. Further research and exploration of this compound could lead to new discoveries and advancements in science and industry.

Properties

IUPAC Name

2-(4-acetylanilino)-5-phenacyl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-12(22)13-7-9-15(10-8-13)20-19-21-18(24)17(25-19)11-16(23)14-5-3-2-4-6-14/h2-10,17H,11H2,1H3,(H,20,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWDWOWXSGOUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC2=NC(=O)C(S2)CC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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